Cas no 648449-06-3 (6-Quinazolinemethanol, 4-chloro-)

6-Quinazolinemethanol, 4-chloro- Chemical and Physical Properties
Names and Identifiers
-
- 6-Quinazolinemethanol, 4-chloro-
- (4-chloroquinazolin-6-yl)methanol
- CHZDSSMEEPYADX-UHFFFAOYSA-N
- 4-chloroquinazoline-6-yl-methanol
- 4-chloroquinazoline-6-yl methanol
- 4-chloroquinazoline-6yl methanol
- MFCD20039799
- DTXSID70726765
- 4-Chloro-6-(hydroxymethyl)quinazoline
- FT-0728038
- SCHEMBL496868
- CS-0454549
- 648449-06-3
-
- MDL: MFCD20039799
- Inchi: InChI=1S/C9H7ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-3,5,13H,4H2
- InChI Key: CHZDSSMEEPYADX-UHFFFAOYSA-N
- SMILES: C1=CC2=NC=NC(=C2C=C1CO)Cl
Computed Properties
- Exact Mass: 194.0246905g/mol
- Monoisotopic Mass: 194.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46Ų
- XLogP3: 1.6
6-Quinazolinemethanol, 4-chloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM216020-1g |
(4-Chloroquinazolin-6-yl)methanol |
648449-06-3 | 95% | 1g |
$715 | 2022-08-31 | |
Alichem | A189012024-250mg |
(4-Chloroquinazolin-6-yl)methanol |
648449-06-3 | 95% | 250mg |
$265.63 | 2023-09-01 | |
Alichem | A189012024-1g |
(4-Chloroquinazolin-6-yl)methanol |
648449-06-3 | 95% | 1g |
$676.71 | 2023-09-01 | |
eNovation Chemicals LLC | D571306-1g |
(4-chloroquinazolin-6-yl)methanol |
648449-06-3 | 95% | 1g |
$1590 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525216-100mg |
(4-Chloroquinazolin-6-yl)methanol |
648449-06-3 | 98% | 100mg |
¥1302.00 | 2024-05-05 | |
eNovation Chemicals LLC | D571306-1g |
(4-chloroquinazolin-6-yl)methanol |
648449-06-3 | 95% | 1g |
$1590 | 2025-02-20 | |
eNovation Chemicals LLC | D571306-1g |
(4-chloroquinazolin-6-yl)methanol |
648449-06-3 | 95% | 1g |
$1590 | 2024-05-23 | |
Apollo Scientific | OR346682-1g |
(4-Chloroquinazolin-6-yl)methanol |
648449-06-3 | 95+% | 1g |
£501.00 | 2023-09-01 | |
Alichem | A189012024-5g |
(4-Chloroquinazolin-6-yl)methanol |
648449-06-3 | 95% | 5g |
$1931.58 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525216-1g |
(4-Chloroquinazolin-6-yl)methanol |
648449-06-3 | 98% | 1g |
¥6370.00 | 2024-05-05 |
6-Quinazolinemethanol, 4-chloro- Related Literature
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on 6-Quinazolinemethanol, 4-chloro-
Comprehensive Overview of 6-Quinazolinemethanol, 4-chloro- (CAS No. 648449-06-3): Properties, Applications, and Research Insights
6-Quinazolinemethanol, 4-chloro- (CAS No. 648449-06-3) is a specialized organic compound belonging to the quinazoline family, a class of heterocyclic compounds known for their diverse biological and pharmacological activities. The compound features a quinazoline core substituted with a hydroxymethyl group at the 6-position and a chloro group at the 4-position, making it a valuable intermediate in medicinal chemistry and material science. Its molecular formula is C9H7ClN2O, with a molecular weight of 194.62 g/mol. The presence of both chloro and methanol functional groups enhances its reactivity, enabling its use in various synthetic pathways.
In recent years, 6-Quinazolinemethanol, 4-chloro- has garnered significant attention due to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for designing kinase inhibitors, which are critical in targeting cancer and inflammatory diseases. The compound's quinazoline scaffold is a common motif in FDA-approved drugs, such as erlotinib and gefitinib, highlighting its relevance in modern therapeutics. Additionally, its chloro-substituted derivative offers unique electronic properties, making it suitable for organic electronics and photovoltaic materials.
The synthesis of 6-Quinazolinemethanol, 4-chloro- typically involves multi-step reactions, starting from commercially available 4-chloroquinazoline precursors. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling have been employed to improve yield and purity. Analytical characterization methods, including NMR spectroscopy, mass spectrometry, and HPLC, are essential for verifying its structural integrity. These methodologies align with the growing demand for high-purity intermediates in pharmaceutical manufacturing, a topic frequently searched by professionals in the field.
From an industrial perspective, 6-Quinazolinemethanol, 4-chloro- is classified as a fine chemical, with suppliers emphasizing GMP compliance and scalable production. The compound's stability under standard storage conditions (room temperature, inert atmosphere) ensures its suitability for global distribution. Environmental and safety considerations are also critical, with studies focusing on green chemistry approaches to minimize waste and energy consumption during synthesis. This aligns with the increasing focus on sustainable chemistry in academic and industrial research.
Emerging trends in AI-driven drug discovery have further amplified interest in 6-Quinazolinemethanol, 4-chloro-. Computational tools like molecular docking and QSAR modeling are being used to predict its interactions with biological targets, reducing experimental costs and time. Such innovations resonate with the broader scientific community's search for cost-effective R&D solutions. Furthermore, the compound's potential in combination therapies and nanocarrier systems is under exploration, addressing current challenges in drug delivery and resistance.
In summary, 6-Quinazolinemethanol, 4-chloro- (CAS No. 648449-06-3) represents a versatile and scientifically significant compound with applications spanning pharmaceuticals, materials science, and biotechnology. Its unique structural features and adaptability to modern synthetic and computational techniques make it a focal point for ongoing research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing precision medicine and sustainable technologies.
648449-06-3 (6-Quinazolinemethanol, 4-chloro-) Related Products
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
